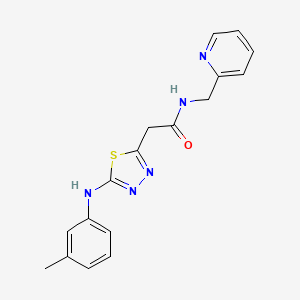

![molecular formula C27H25N5O5 B2757340 7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 892283-20-4](/img/structure/B2757340.png)

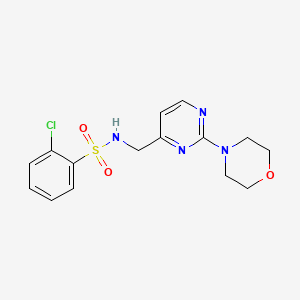

7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a nitrophenyl group, which is often used in the synthesis of dyes and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring would provide basicity, while the nitrophenyl group would be electron-withdrawing .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the piperazine ring could make it a base, while the nitrophenyl group could make it somewhat polar .科学的研究の応用

Synthesis and Fluorescent Ligands for Receptors

A study by Lacivita et al. (2009) introduced a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety for high 5-HT(1A) receptor affinity and excellent fluorescence properties. These compounds, including one with very high 5-HT(1A) receptor affinity and significant fluorescence emission in non-aqueous solutions, were evaluated for their ability to visualize 5-HT(1A) receptors in cells, showcasing the compound's utility in receptor localization and imaging studies (Lacivita et al., 2009).

Luminescent Properties and Photo-induced Electron Transfer

Gan et al. (2003) synthesized novel piperazine substituted naphthalimide model compounds, demonstrating the fluorescence quantum yields' dependence on pH value and highlighting the fluorescence quenching potential via photo-induced electron transfer from the alkylated amine donor to the naphthalimide moiety. This study provides insights into the design of pH-sensitive fluorescent probes for biological applications (Gan et al., 2003).

Cyclization and Synthesis of Pharmaceutical Compounds

Rao and Ramanathan (2017) developed an alternative synthetic approach for preparing N-(arylethyl)piperazine-2,6-diones, leading to pharmaceutically useful pyridopyrazines or pyrazinoisoquinolines via a Brønsted acid-mediated cyclization. This method highlights the compound's versatility in synthesizing various pharmaceutical intermediates (Rao & Ramanathan, 2017).

Analgesic and Anti-inflammatory Activities

Köksal et al. (2007) investigated the analgesic and anti-inflammatory activities of Mannich bases of 5-nitro-3-substituted piperazino-methyl-2-benzoxazolinones, finding significant activities in vivo. This study demonstrates the compound's potential as a starting point for developing new analgesic and anti-inflammatory agents (Köksal et al., 2007).

Inhibition of PDGF Receptor Phosphorylation

Matsuno et al. (2002) explored the structure-activity relationships of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives as potent inhibitors of PDGF receptor phosphorylation, highlighting their potential as therapeutic agents for treating restenosis. This research underscores the importance of structural modifications in enhancing biological activity and therapeutic potential (Matsuno et al., 2002).

作用機序

将来の方向性

特性

IUPAC Name |

7-[4-(4-nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O5/c33-25(30-16-14-29(15-17-30)21-7-9-22(10-8-21)32(36)37)20-6-11-23-24(18-20)28-27(35)31(26(23)34)13-12-19-4-2-1-3-5-19/h1-5,7-10,20,23-24H,6,11-18H2,(H,28,35) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRNCMNBVUGADL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)N(C2=O)CCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[4-(4-Nitrophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-oxo-2-[(2Z)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl]adamantane-1-carboxamide](/img/structure/B2757261.png)

![3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2757267.png)

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2757270.png)

![7-isopentyl-1-(2-methoxyethyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2757271.png)

![1,3-bis[(1Z)-(methoxyimino)methyl]thiourea](/img/structure/B2757277.png)

![2-Cyclopropyl-4-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2757279.png)

![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2757280.png)